2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocycle containing a sulfur atom . The compound also contains dimethoxybenzamido and carboxamide functional groups .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.34 g/mol and a melting point of 258-262 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of various compounds related to "2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide." These studies involve complex synthetic pathways leading to the creation of novel compounds, providing insight into their chemical properties and structural features. For example, the synthesis of thiophenylhydrazonoacetates through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to the production of diverse heterocyclic derivatives, underscores the versatility and reactivity of these compounds in chemical synthesis (Mohareb et al., 2004).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of derivatives of "2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide." These compounds have been assessed for their antimicrobial and anticancer properties. For instance, certain derivatives have shown potential as antimicrobial agents, with studies detailing their synthesis, antimicrobial evaluation, and molecular docking studies to explore their interaction with microbial targets (Talupur et al., 2021). Additionally, compounds have been synthesized and tested for their in vitro anticancer activity, indicating their potential in the development of novel anticancer therapies (Abdel-Motaal et al., 2020).
Mechanism of Action
Target of Action
Similar thiophene-based compounds have been reported to inhibit various targets such as kinases . More research is needed to identify the specific target of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiophene-based compounds are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular processes . The specific interactions of this compound with its target would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer pathways . The compound’s effects on these pathways would depend on its specific target and mode of action.
Pharmacokinetics
Result of Action
Thiophene-based compounds have been reported to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific effects of this compound would depend on its target and mode of action.
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-5-7-13-16(9-11)27-20(17(13)19(24)21-2)22-18(23)12-6-8-14(25-3)15(10-12)26-4/h6,8,10-11H,5,7,9H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZZYUREEOPEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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